Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate
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Overview
Description
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethoxy group, and a hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate typically involves multiple steps. One common method includes the reaction of a hexanoate derivative with an amino group under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate include:
- (2S)-2-[[(2S)-2-amino-1-oxopropyl]amino]-3-methyl-N-[(2S)-1-(1-naphthalenylamino)-1-oxopropan-2-yl]butanamide
- Ethoxymethyl-[2-[[(2S)-1-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective or versatile.
Properties
IUPAC Name |
methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUJLFAVAPQNV-AXDSSHIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747726 |
Source
|
Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103954-36-5 |
Source
|
Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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